molecular formula C8H9NO3S B1226282 2-Furan-2-yl-thiazolidine-4-carboxylic acid CAS No. 72678-98-9

2-Furan-2-yl-thiazolidine-4-carboxylic acid

Cat. No. B1226282
CAS RN: 72678-98-9
M. Wt: 199.23 g/mol
InChI Key: VYGBVPOHBURDGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-furan-2-yl-thiazolidine-4-carboxylic acid often involves the condensation of furan-2-carboxylic acid derivatives with amino acids or their analogs, employing various synthesis strategies to introduce different substituents and achieve desired properties. For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been synthesized and evaluated for their anticancer properties, demonstrating the versatility of this scaffold in medicinal chemistry (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine-furan derivatives is confirmed using various spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These techniques allow for the detailed characterization of the compound, including the identification of functional groups, molecular geometry, and electronic structure. The structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets (Koparır et al., 2005).

Chemical Reactions and Properties

Thiazolidine-furan derivatives undergo various chemical reactions, enabling the synthesis of a wide array of compounds with potential biological activities. These reactions include condensation, cyclization, and substitution reactions, which can modify the thiazolidine ring or the furan moiety to introduce new functional groups or change the compound's electronic properties. Such modifications significantly impact the compound's chemical and biological properties (Çakmak et al., 2022).

Physical Properties Analysis

The physical properties of 2-furan-2-yl-thiazolidine-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. Understanding these properties helps in optimizing the compound's performance in its intended use (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of thiazolidine-furan derivatives are characterized by their reactivity towards various chemical agents, stability under different conditions, and their ability to form bonds with biological molecules. These properties are determined by the functional groups present in the compound and their arrangement within the molecule. The chemical properties are crucial for the compound's application in drug design and synthesis, as they influence the compound's interaction with biological targets, its metabolic stability, and its mode of action (Kumar et al., 2021).

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-Furan-2-yl-thiazolidine-4-carboxylic acid possess significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal species, demonstrating comparable effectiveness to standard drugs in some cases (Patel & Shaikh, 2010). Additional studies have reported on the synthesis of various thiazolidinone and thiadiazolyl derivatives, which also exhibited promising antimicrobial activities (Hassan, 2007).

Green Chemistry Approach in Synthesis

A green chemistry approach has been employed in synthesizing derivatives of 4-thiazolidinone-5-carboxylic acid, a compound related to 2-Furan-2-yl-thiazolidine-4-carboxylic acid. This approach emphasizes environmentally benign, cost-effective methods with shorter reaction times and easy work-up procedures, showing the compound's versatility in sustainable chemistry applications (Shaikh et al., 2022).

Applications in Organic Synthesis and Fluorescent Materials

Research has also focused on the synthesis of organic compounds, including the preparation of fluorescent materials from biomass-derived furfural and natural amino acids, using cross-coupling reactions for extended π-conjugation. This demonstrates the compound's role in the synthesis of complex organic molecules and its potential application in the development of new materials (Tanaka et al., 2015).

Pharmaceutical Research

In the realm of pharmaceutical research, thiazolidine derivatives have shown potential in various therapeutic areas. For instance, derivatives of thiazolidinone have been evaluated for their hypoglycemic activity, indicating the compound's potential in diabetes treatment (Kumar et al., 2021). Moreover, studies have also explored the anticancer effects associated with thiazolidinone frameworks, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Safety And Hazards

The safety information available indicates that 2-Furan-2-yl-thiazolidine-4-carboxylic acid is an irritant .

properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGBVPOHBURDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263488
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furan-2-yl-thiazolidine-4-carboxylic acid

CAS RN

72678-98-9
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Bustillo Trueba, J De Clippeleer… - Journal of the …, 2018 - Taylor & Francis
Upon beer storage, the levels of staling aldehydes increase, which coincides with the appearance of characteristic off-flavors. Bound-state aldehydes have been reported as potential …
Number of citations: 13 www.tandfonline.com
PB Trueba, B Jaskula-Goiris, J De Clippeleer… - … of Chromatography A, 2019 - Elsevier
This paper describes the method validation for the simultaneous determination of seven cysteinylated aldehydes, ie 2-substituted 1,3-thiazolidines-4-carboxylic acids, using ultra-high-…
Number of citations: 10 www.sciencedirect.com
RM Jagtap, SK Pardeshi - Der Pharm Lett, 2014 - researchgate.net
Antioxidants play an important role in inhibiting and scavenging radicals, thus providing protection to humans against infections and degenerative diseases. The present article focuses …
Number of citations: 9 www.researchgate.net
P Bustillo Trueba, J De Clippeleer… - … Trends in Brewing, 2018 - biblio.ugent.be
Upon beer storage, levels of aldehydes increase, leading to the appearance of undesirable staling flavours. Beer complexity in combination with the high reactivity of aldehydes has led …
Number of citations: 0 biblio.ugent.be
PB Trueba, B Jaskula-Goiris, M Ditrych… - Food Research …, 2021 - Elsevier
During storage, beer staling coincides with a gradual increase in the concentrations of aldehydes resulting in the appearance of undesirable flavours. Cysteinylated aldehydes, also …
Number of citations: 29 www.sciencedirect.com
S Yang, T Wang, Y Zhou, L Shi, A Lu, Z Wang - Molecules, 2021 - mdpi.com
Based on the structure of the natural product cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized. All target compounds bearing thiazolidine-4-carboxylic …
Number of citations: 7 www.mdpi.com
W Filipowska - 2022 - eprints.nottingham.ac.uk
Flavour instability can be regarded as one of the most important quality problems faced by the brewing industry, as beer flavour starts to deteriorate almost instantly upon packaging. …
Number of citations: 3 eprints.nottingham.ac.uk
WM Hussein, D Feder, G Schenk, LW Guddat… - European Journal of …, 2018 - Elsevier
Purple acid phosphatases (PAPs) are metalloenzymes that catalyse the hydrolysis of phosphate esters under acidic conditions. Their active site contains a Fe(III)Fe(II) metal centre in …
Number of citations: 17 www.sciencedirect.com
W Filipowska, B Jaskula‐Goiris… - Journal of the …, 2021 - Wiley Online Library
Despite decades of extensive research, beer flavour instability remains a challenge for both brewing and malting industries. Malt impacts the brewing process as well as the quality of …
Number of citations: 37 onlinelibrary.wiley.com
L De Cooman, D Cook… - Journal of the …, 2021 - nottingham-repository.worktribe.com
Despite decades of extensive research, beer flavour instability remains a challenge for both brewing and malting industries. Malt impacts the brewing process as well as the quality of …

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